molecular formula C19H23N3OS B10782275 Leminoprazole CAS No. 177541-00-3

Leminoprazole

Cat. No.: B10782275
CAS No.: 177541-00-3
M. Wt: 341.5 g/mol
InChI Key: PSIREIZGKQBEEO-UHFFFAOYSA-N
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Description

Leminoprazole is a proton pump inhibitor (PPI) that is primarily used to reduce gastric acid secretion. It is known for its dual action of inhibiting gastric acid secretion and protecting gastric mucosal cells. This compound has been studied for its potential therapeutic applications in treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).

Preparation Methods

Synthetic Routes and Reaction Conditions: Leminoprazole can be synthesized through several chemical routes. One common method involves the condensation of 2-(dimethylamino)benzyl chloride with 2-mercaptobenzimidazole in the presence of sodium bicarbonate in ethanol. This reaction produces 2-[2-(dimethylamino)benzylthio]benzimidazole, which is then oxidized using m-chloroperbenzoic acid in a chloroform-methanol mixture .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Leminoprazole undergoes various chemical reactions, including:

    Oxidation: The oxidation of the thioether group to a sulfoxide is a key step in its synthesis.

    Substitution: The initial condensation reaction involves nucleophilic substitution.

Common Reagents and Conditions:

    Oxidizing Agents: m-Chloroperbenzoic acid is commonly used for oxidation.

    Solvents: Ethanol, chloroform, and methanol are frequently used solvents in the synthesis process.

Major Products Formed: The primary product formed from these reactions is 2-[2-(dimethylamino)benzylsulfinyl]benzimidazole, which is the active form of this compound.

Scientific Research Applications

Leminoprazole has been extensively studied for its applications in various fields:

Mechanism of Action

Leminoprazole exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, located in the gastric parietal cells. This inhibition prevents the final step of gastric acid production, thereby reducing acid secretion. Additionally, this compound has been shown to stimulate the synthesis of gastric mucus, which further protects the gastric lining .

Comparison with Similar Compounds

    Omeprazole: Another widely used PPI with a similar mechanism of action but without the mucus-stimulating effect.

    Esomeprazole: The S-isomer of omeprazole, known for its higher bioavailability.

    Lansoprazole: A PPI with a similar mechanism but different pharmacokinetic properties.

Leminoprazole’s unique combination of acid inhibition and mucosal protection makes it a valuable compound in the treatment of acid-related disorders.

Properties

CAS No.

177541-00-3

Molecular Formula

C19H23N3OS

Molecular Weight

341.5 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfinylmethyl)-N-methyl-N-(2-methylpropyl)aniline

InChI

InChI=1S/C19H23N3OS/c1-14(2)12-22(3)18-11-7-4-8-15(18)13-24(23)19-20-16-9-5-6-10-17(16)21-19/h4-11,14H,12-13H2,1-3H3,(H,20,21)

InChI Key

PSIREIZGKQBEEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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